REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4](Cl)=[O:5].[NH3:14]>COCCOCCOC>[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([NH2:14])=[O:5]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C(=CC(=C1)OC)F
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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COCCOCCOC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise at room temperature
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Type
|
FILTRATION
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Details
|
The resulting colourless precipitate was filtered off
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (CaCl2) in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a colourless solid
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)N)C(=CC(=C1)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |